N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Description
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride (hereafter referred to as "Compound X") is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, a morpholinopropyl side chain, and a phenoxyacetamide moiety. The hydrochloride salt enhances its solubility for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-18-15-19(2)23-21(16-18)25-24(31-23)27(10-6-9-26-11-13-29-14-12-26)22(28)17-30-20-7-4-3-5-8-20;/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILJDZIGTGPXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanism of action, inhibitory effects on key enzymes, and its potential as a neuroprotective agent.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 348.47 g/mol
The biological activity of this compound is primarily attributed to its role as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compound may help increase the levels of neurotransmitters such as acetylcholine and dopamine, thereby improving cognitive function.
Inhibitory Activity on Key Enzymes
A series of studies have evaluated the inhibitory effects of this compound on AChE and MAO-B. The following table summarizes the IC values obtained from various studies:
These results indicate that the compound exhibits potent inhibitory activity against both enzymes, comparable to known AChE inhibitors like donepezil.
Neuroprotective Effects
In addition to enzyme inhibition, the compound has shown potential neuroprotective effects by preventing amyloid beta (Aβ) aggregation. This is significant because Aβ plaques are a hallmark of Alzheimer's disease pathology. The ability to inhibit Aβ aggregation suggests that this compound might not only enhance cholinergic signaling but also mitigate one of the underlying causes of neurodegeneration.
Case Studies and Research Findings
Recent research has highlighted several case studies where benzothiazole derivatives were synthesized and tested for their biological activity:
- Synthesis and Evaluation : A study synthesized multiple benzothiazole derivatives, including the target compound, and evaluated their biological activities using in vitro assays for AChE and MAO-B inhibition.
- Comparative Analysis : Compounds were compared against standard treatments such as donepezil. The findings indicated that certain derivatives demonstrated IC values similar to or better than those of established drugs, suggesting their potential as alternative therapeutic agents for AD.
- In Silico Studies : Computational modeling studies provided insights into the binding interactions between the compound and target enzymes, further supporting its efficacy as an inhibitor.
Comparison with Similar Compounds
Compound X belongs to a class of benzothiazole derivatives, which are often compared to structurally analogous compounds with thiadiazole, thiazole, or morpholine-containing scaffolds. Below is a detailed analysis of its similarities and distinctions with key analogs:
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) | Primary Research Focus |
|---|---|---|---|---|---|
| Compound X | Benzothiazole | 5,7-dimethyl; morpholinopropyl; phenoxy | ~467.0 | ~10 (aqueous HCl) | Kinase inhibition |
| (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Bicyclic β-lactam | Thiadiazole-thio; tetrazole | ~576.6 | <1 (aqueous) | Antibacterial activity |
| (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Bicyclic β-lactam | Thiadiazole-thio; pivalamido | ~525.6 | <1 (aqueous) | Antibiotic resistance |
Key Observations :
Core Heterocycle : Compound X’s benzothiazole core differs significantly from the β-lactam bicyclic systems in the analogs listed above. While β-lactams (e.g., cephalosporin analogs) target bacterial cell wall synthesis, benzothiazoles are more commonly associated with eukaryotic kinase inhibition or anticancer activity .
Substituent Effects: The morpholinopropyl group in Compound X enhances solubility compared to the hydrophobic thiadiazole-thio and pivalamido groups in β-lactam analogs. The 5,7-dimethylbenzothiazole moiety may confer selectivity for ATP-binding pockets in kinases, whereas thiadiazole-thio groups in β-lactams improve binding to penicillin-binding proteins (PBPs) in bacteria.
Pharmacokinetics: Limited data exist for Compound X, but its hydrochloride salt form suggests improved bioavailability over neutral β-lactam analogs, which often require parenteral administration due to poor solubility .
Q & A
Synthesis and Structural Confirmation
Basic Q1: What synthetic routes are commonly used to prepare this compound, and how is its structure validated? Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving condensation of substituted benzothiazole intermediates with morpholine derivatives. Key steps include:
- Coupling reactions (e.g., amide bond formation) under reflux conditions using toluene/water mixtures .
- Purification via solvent extraction or crystallization (ethanol is often used) .
Structural validation employs: - NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with chemical shifts aligning with expected substituents (e.g., morpholine protons at δ 2.4–3.7 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 473 [M+2]) and fragmentation patterns verify molecular weight and functional groups .
Advanced Q1: How can computational reaction path search methods optimize synthesis? Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path simulations predict energy barriers and intermediates, guiding experimental conditions. For example:
- Transition state analysis identifies rate-limiting steps, enabling catalyst selection or temperature optimization .
- Machine learning models trained on reaction databases prioritize solvent systems or reagent ratios to maximize yield .
Analytical Discrepancies and Data Interpretation
Basic Q2: How should researchers address discrepancies in elemental analysis (e.g., C/H/N percentages)? Methodological Answer: Discrepancies between calculated and observed values (e.g., C: 61.07% vs. 60.87% in ) may arise from:
- Incomplete purification : Residual solvents or byproducts skew results. Re-crystallization or column chromatography improves purity .
- Hygroscopicity : Moisture absorption alters mass measurements. Use of anhydrous solvents and inert atmospheres mitigates this .
Advanced Q2: What statistical methods resolve contradictions in experimental data (e.g., bioactivity vs. computational predictions)? Methodological Answer:
- Design of Experiments (DoE) : Factorial designs or response surface methodology (RSM) isolate variables (e.g., substituent effects, reaction time) to identify confounding factors .
- Multivariate analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, dipole moments) with observed activity, reconciling outliers .
Computational Modeling and Reactivity
Basic Q3: Which computational tools predict the compound’s electronic properties? Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for benzothiazole derivatives) to assess redox behavior .
- Molecular docking : Simulates binding interactions with biological targets (e.g., enzymes), using software like AutoDock or Schrödinger .
Advanced Q3: How do solvent effects and substituent groups influence reaction mechanisms? Methodological Answer:
- Solvent continuum models (e.g., COSMO-RS) predict solvation energies, explaining yield variations in polar vs. non-polar solvents .
- Substituent Hammett constants (σ) correlate electron-withdrawing/donating groups (e.g., -Cl, -OCH) with reaction rates in SNAr or nucleophilic substitution pathways .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Q4: What assays are used to evaluate this compound’s bioactivity? Methodological Answer:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) quantify IC values .
- Anti-inflammatory models : COX-2 inhibition assays measure prostaglandin E suppression .
Advanced Q4: How can SAR studies guide structural modifications for enhanced efficacy? Methodological Answer:
- Pharmacophore mapping : Identifies critical moieties (e.g., morpholinopropyl for solubility, benzothiazole for π-π stacking) .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., 5,7-dimethyl vs. 5-Cl) to bioactivity, prioritizing synthetic targets .
Reaction Optimization and Yield Improvement
Basic Q5: What factors influence synthesis yield (e.g., 21% vs. 33% in )? Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., 3,4-dichlorobenzyl) slow reaction kinetics, reducing yield. Microwave-assisted synthesis accelerates rates .
- Catalyst choice : Pd/C or CuI improves coupling efficiency in heterocycle formation .
Advanced Q5: How can hybrid computational-experimental workflows enhance process efficiency? Methodological Answer:
- High-throughput screening (HTS) : Robots test 100+ conditions (solvent, catalyst, temperature) in parallel, guided by DFT-predicted transition states .
- Real-time monitoring : In-line IR spectroscopy tracks intermediate formation, enabling dynamic adjustments (e.g., reagent addition rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
